Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the spiro structure through a cyclization reaction. This is followed by the introduction of the dichlorophenyl group via a substitution reaction. The final steps involve the addition of the carbamoyl and carboxylate groups under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other spiro compounds and derivatives of quinoline and dithiole.
- Similar compounds include spiro[1,3-dioxolane-2,1’-quinoline] and spiro[1,3-dithiole-2,1’-quinoline] derivatives.
Uniqueness
The uniqueness of Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its complex structure, which combines multiple functional groups and a spiro configuration
Biological Activity
Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex organic compound notable for its unique structural characteristics and potential biological activities. The compound features a spiro structure that integrates a dithiole and a thiopyranoquinoline moiety. Its molecular formula is C32H27Cl2N O9S3, indicating substantial complexity and potential for diverse pharmacological applications.
Structural Characteristics
The structural complexity of this compound arises from its multiple functional groups:
- Carbamoyl Group : Contributes to the compound's reactivity.
- Tetracarboxylate Groups : Implicated in various biological interactions.
- Dithiole and Thiopyranoquinoline Moieties : Essential for the compound's unique biological profile.
Biological Activity
Preliminary studies indicate that this compound exhibits several notable biological activities:
Pharmacological Properties
- Antioxidant Activity : The presence of dithiole structures is often associated with antioxidant properties. The compound may scavenge free radicals and reduce oxidative stress.
- Antineoplastic Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. Further studies are needed to evaluate this compound's efficacy against specific cancer lines.
- Enzyme Interaction : The compound's ability to interact with various biotransformation enzymes suggests potential for influencing metabolic pathways.
Case Studies and Research Findings
Research on similar compounds has provided insights into the possible mechanisms of action for this compound. For instance:
- Cytochrome P450 Interaction : Studies highlight the role of cytochrome P450 enzymes in the metabolism of structurally related compounds. These enzymes are crucial in drug metabolism and can be influenced by the presence of various functional groups in the compound .
- Biotransformation Studies : Research indicates that similar compounds undergo extensive biotransformation in vivo, resulting in various metabolites that may exhibit distinct biological activities .
Table of Structural Comparisons
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5',5'-dimethylspiro[1,3-dithiole-2,1'] | Similar spiro structure | Lacks thiopyranoquinoline component |
Tetraethyl 5',5',9'-trimethyl | Similar dithiole structure | Different alkyl substitutions |
6'-(2-fluorobenzoyl)- | Contains fluorobenzoyl group | Variation in halogen substitution |
Properties
Molecular Formula |
C32H28Cl2N2O9S3 |
---|---|
Molecular Weight |
751.7 g/mol |
IUPAC Name |
tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5',8'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H28Cl2N2O9S3/c1-14-8-10-16-19(12-14)36(30(41)35-15-9-11-17(33)18(34)13-15)31(2,3)25-20(16)32(21(26(37)42-4)22(46-25)27(38)43-5)47-23(28(39)44-6)24(48-32)29(40)45-7/h8-13H,1-7H3,(H,35,41) |
InChI Key |
GZVGDRJLKJJJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)NC4=CC(=C(C=C4)Cl)Cl)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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